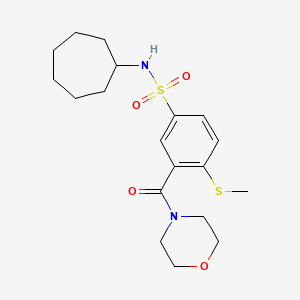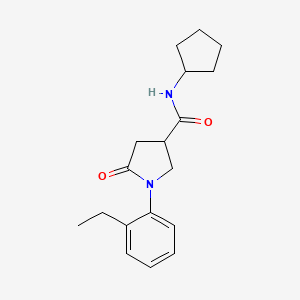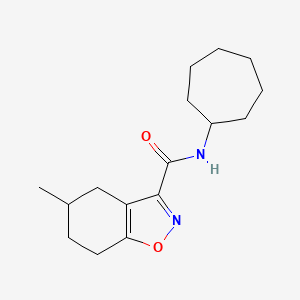
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds and has been shown to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. CD22 is involved in the regulation of B cell activation and differentiation, and its expression is upregulated in many types of B cell malignancies. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide binds to CD22 and induces internalization of the receptor, leading to the release of cytotoxic agents that kill the cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits cell proliferation. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply nutrients to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anti-tumor activity against a variety of cancer cell lines. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have limited efficacy against some types of cancer, such as pancreatic cancer.
Orientations Futures
There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of focus is the development of new formulations that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research to identify biomarkers that can predict response to N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify patients who are most likely to benefit from treatment with this compound.
Conclusion:
In conclusion, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a promising small molecule drug that has potent anti-tumor activity against a variety of cancer cell lines. Its mechanism of action involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, including the development of combination therapies and new formulations, and the identification of biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a synergistic effect when combined with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-cycloheptyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S2/c1-26-18-9-8-16(14-17(18)19(22)21-10-12-25-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUOZSGAKQVLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)

![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
![1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-methylbenzenesulfonate](/img/structure/B4723163.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)
